molecular formula C7H15ClN2O2 B11901269 1-[(Aminooxy)acetyl]-piperidine monohydrochloride

1-[(Aminooxy)acetyl]-piperidine monohydrochloride

Cat. No.: B11901269
M. Wt: 194.66 g/mol
InChI Key: HSVQZYDRIRUUHN-UHFFFAOYSA-N
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Description

1-[(Aminooxy)acetyl]-piperidine monohydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is often used in research and development settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride typically involves the reaction of piperidine with aminooxyacetic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the monohydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(Aminooxy)acetyl]-piperidine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Aminooxy)acetyl]-piperidine monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Aminooxy)acetyl]-morpholine monohydrochloride
  • 1-[(Aminooxy)acetyl]-pyrrolidine monohydrochloride
  • 1-[(Aminooxy)acetyl]-azepane monohydrochloride

Uniqueness

1-[(Aminooxy)acetyl]-piperidine monohydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

2-aminooxy-1-piperidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H

InChI Key

HSVQZYDRIRUUHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CON.Cl

Origin of Product

United States

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